molecular formula C19H20FNO2S B5819840 1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine

1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine

Cat. No. B5819840
M. Wt: 345.4 g/mol
InChI Key: VOMFICHRSAVFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. TAK-659 belongs to a class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in treating B-cell malignancies.

Mechanism of Action

BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. BTK inhibitors such as 1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine block this signaling pathway, leading to the inhibition of B-cell proliferation and survival. Additionally, BTK inhibitors have been shown to modulate the tumor microenvironment, leading to enhanced anti-tumor immunity.
Biochemical and Physiological Effects
1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine has been shown to inhibit BTK activity in CLL and NHL cells, leading to the inhibition of downstream signaling pathways and induction of apoptosis. In addition, 1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine has been shown to modulate the tumor microenvironment, leading to enhanced anti-tumor immunity. 1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine has also been shown to have an acceptable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine in preclinical studies include its potent inhibitory activity against BTK and its ability to induce apoptosis in cancer cells. Additionally, 1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine has been shown to have an acceptable safety profile in preclinical studies. However, the limitations of using 1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine in preclinical studies include its limited solubility and stability, which may affect its pharmacokinetic properties.

Future Directions

For the use of 1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine in cancer treatment include the evaluation of its efficacy in clinical trials, as well as the investigation of its potential use in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanisms of action of 1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine and to identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of 1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine involves several steps, including the coupling of a pyrrolidine ring with a carbonothioyl group, followed by the addition of a 4-fluorobenzyl ether and a 3-methoxyphenyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine has been shown to inhibit BTK activity and induce apoptosis in cancer cells, leading to tumor regression.

properties

IUPAC Name

[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c1-22-18-12-15(19(24)21-10-2-3-11-21)6-9-17(18)23-13-14-4-7-16(20)8-5-14/h4-9,12H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMFICHRSAVFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCC2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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